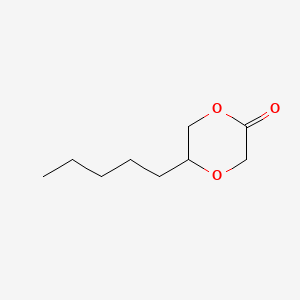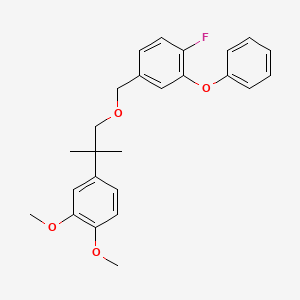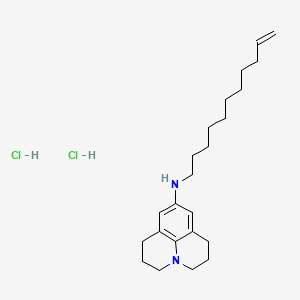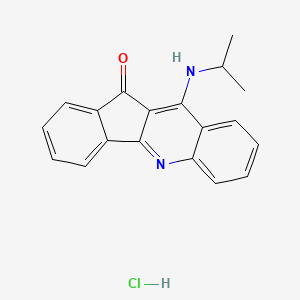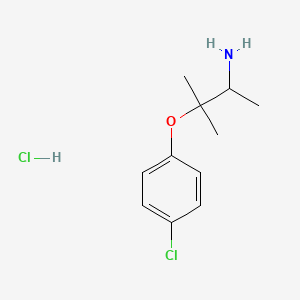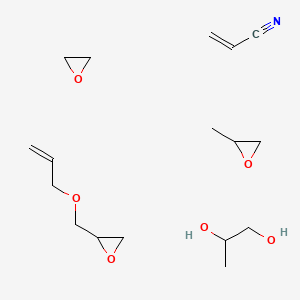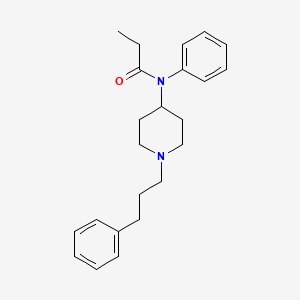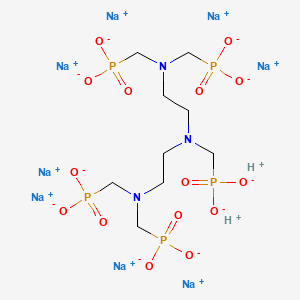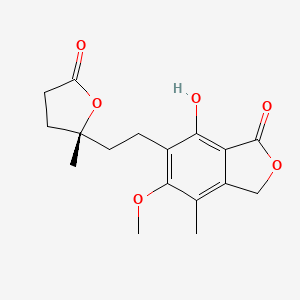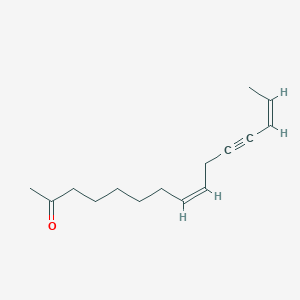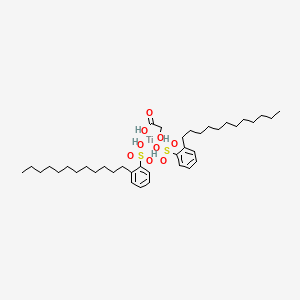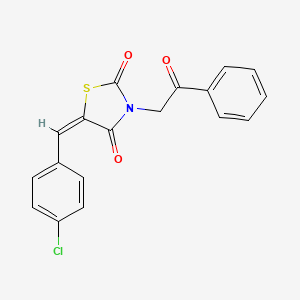
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the thiazolidine ring, along with phenacyl and chlorobenzylidene groups, enhances the compound’s pharmacological potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-chlorobenzaldehyde and phenacyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenacyl and chlorobenzylidene groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer effects. Molecular docking studies have shown that the compound can bind to specific proteins, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
- 3-(Substituted phenacyl)-5-(4H-4-oxo-1-benzopyran-2-yl)-benzylidene-2,4-thiazolidinediones
- 5-(4-Chlorobenzylidene)-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione
Uniqueness
3-Phenacyl-5-(4-chlorobenzylidene)thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which enhances its biological activity and makes it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
131554-63-7 |
|---|---|
Formule moléculaire |
C18H12ClNO3S |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
(5E)-5-[(4-chlorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12ClNO3S/c19-14-8-6-12(7-9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10H,11H2/b16-10+ |
Clé InChI |
GZFDWBIJGHYTEJ-MHWRWJLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


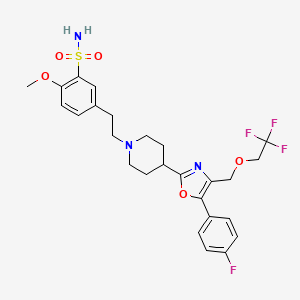
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
